molecular formula C11H11F3OS B7999319 3'-(n-Propylthio)-2,2,2-trifluoroacetophenone

3'-(n-Propylthio)-2,2,2-trifluoroacetophenone

Cat. No.: B7999319
M. Wt: 248.27 g/mol
InChI Key: OONIKBKEPPWGTM-UHFFFAOYSA-N
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Description

3’-(n-Propylthio)-2,2,2-trifluoroacetophenone is an organic compound that features a trifluoromethyl group attached to an acetophenone backbone, with a propylthio substituent at the 3’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(n-Propylthio)-2,2,2-trifluoroacetophenone typically involves the introduction of the trifluoromethyl group and the propylthio substituent onto the acetophenone core. One common method involves the reaction of 3’-bromo-2,2,2-trifluoroacetophenone with propylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3’-(n-Propylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group of the acetophenone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

3’-(n-Propylthio)-2,2,2-trifluoroacetophenone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3’-(n-Propylthio)-2,2,2-trifluoroacetophenone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The propylthio group may contribute to binding interactions with target proteins, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-n-propylthiophenethylamine (2C-T-7): A psychedelic compound with a similar propylthio group.

    4-n-Propylthio-2,2,2-trifluoroacetophenone: A structural isomer with the propylthio group at a different position.

    3’-Methylthio-2,2,2-trifluoroacetophenone: A compound with a methylthio group instead of a propylthio group.

Uniqueness

3’-(n-Propylthio)-2,2,2-trifluoroacetophenone is unique due to the specific positioning of the propylthio group and the trifluoromethyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups imparts distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-propylsulfanylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3OS/c1-2-6-16-9-5-3-4-8(7-9)10(15)11(12,13)14/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONIKBKEPPWGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC(=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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